molecular formula C22H28N2O5S B11178083 3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide

Cat. No.: B11178083
M. Wt: 432.5 g/mol
InChI Key: WJNUFBHTGWBBFA-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the piperidine moiety in its structure further enhances its pharmacological potential.

Preparation Methods

The synthesis of 3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core is synthesized by reacting 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with aniline to yield the benzamide.

    Introduction of the Piperidine Moiety: The piperidine moiety is introduced by reacting the benzamide with piperidine in the presence of a suitable base, such as triethylamine.

    Sulfonylation: The final step involves the sulfonylation of the piperidine-substituted benzamide using a sulfonyl chloride, such as p-toluenesulfonyl chloride, to yield the target compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine moiety can be replaced with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted benzamides.

Scientific Research Applications

3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential as an antimicrobial and antifungal agent due to its sulfonamide moiety.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell lines.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in microorganisms and cancer cells. The piperidine moiety enhances its binding affinity to these targets, leading to increased biological activity. The compound may also interfere with other cellular pathways, such as cell cycle regulation and apoptosis.

Comparison with Similar Compounds

3,4-diethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide can be compared with other sulfonamide derivatives, such as:

    3,4-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide: This compound has similar structural features but with methoxy groups instead of ethoxy groups, which may affect its solubility and biological activity.

    N-(4-sulfamoylphenyl)benzamide: This compound lacks the piperidine moiety, which may result in lower binding affinity and reduced biological activity.

    4-(piperidin-1-ylsulfonyl)benzoic acid: This compound has a carboxylic acid group instead of the benzamide moiety, which may alter its pharmacokinetic properties.

The uniqueness of this compound lies in its combination of the sulfonamide and piperidine moieties, which contribute to its enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C22H28N2O5S

Molecular Weight

432.5 g/mol

IUPAC Name

3,4-diethoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide

InChI

InChI=1S/C22H28N2O5S/c1-3-28-20-13-8-17(16-21(20)29-4-2)22(25)23-18-9-11-19(12-10-18)30(26,27)24-14-6-5-7-15-24/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25)

InChI Key

WJNUFBHTGWBBFA-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3)OCC

Origin of Product

United States

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